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Compound of Interest

Compound Name: cyclo(RLsKDK)

Cat. No.: B11930368 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
cyclo(RLsKDK), also known as BK-1361, is a potent and specific cyclic peptidomimetic

inhibitor of A Disintegrin and Metalloproteinase 8 (ADAM8). ADAM8 is a transmembrane protein

with both proteolytic and disintegrin domains that is overexpressed in various pathological

conditions, including several types of cancer such as pancreatic, breast, lung, and colon

cancer. Its overexpression is often correlated with increased tumor growth, invasion,

metastasis, and poor patient prognosis. cyclo(RLsKDK) has an IC50 value of 182 nM for the

inhibition of ADAM8's enzymatic shedding activity.[1][2] By specifically targeting ADAM8,

cyclo(RLsKDK) serves as a valuable tool for investigating the role of ADAM8 in cancer biology

and as a potential therapeutic agent.

These application notes provide detailed protocols for utilizing cyclo(RLsKDK) in in vitro cell

culture to study its effects on cancer cell viability, apoptosis, and cell cycle progression.
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Parameter Cell Line Concentration Result Reference

ADAM8

Shedding Activity

IC50

COS-7

(expressing

human CD23

and ADAM8)

182 ± 23 nM

Inhibition of

soluble CD23

release

[2][3]

Cell Invasion

Panc1_A8

(Pancreatic

Cancer)

10, 100, 1000

nM

Dose-dependent

reduction in cell

invasion

[1][2]

AsPC-1

(Pancreatic

Cancer)

500 nM

87 ± 3.5%

inhibition of cell

invasion

[2]

ERK1/2

Phosphorylation

Panc1_A8

(Pancreatic

Cancer)

500 nM
Reduced levels

of pERK1/2
[1]

ADAM8

Specificity

ADAM9,

ADAM10,

ADAM12,

ADAM17, MMP-

2, MMP-9, MMP-

14

Up to 10 µM
No significant

inhibition
[3][4]

Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the effect of cyclo(RLsKDK) on the viability and

proliferation of cancer cells.

Materials:

cyclo(RLsKDK) (BK-1361)

Cancer cell lines known to express ADAM8 (e.g., Panc-1, AsPC-1, MDA-MB-231, SW480,

HT29)
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Complete cell culture medium

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Microplate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of

complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to

allow for cell attachment.

Treatment: Prepare a stock solution of cyclo(RLsKDK) in a suitable solvent (e.g., sterile

water or DMSO). Prepare serial dilutions of cyclo(RLsKDK) in complete culture medium to

achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM). Remove the

medium from the wells and add 100 µL of the medium containing the different concentrations

of cyclo(RLsKDK). Include a vehicle control (medium with the same concentration of

solvent used to dissolve the peptide).

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells

to metabolize the MTT into formazan crystals.

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each

well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

vehicle control. Plot the results to determine the IC50 value (the concentration of
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cyclo(RLsKDK) that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide
Staining)
This protocol uses flow cytometry to quantify the induction of apoptosis by cyclo(RLsKDK).

Materials:

cyclo(RLsKDK) (BK-1361)

Cancer cell lines

6-well plates

Annexin V-FITC Apoptosis Detection Kit

Binding Buffer

Propidium Iodide (PI) solution

Flow cytometer

Procedure:

Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach

70-80% confluency after 24 hours. Treat the cells with various concentrations of

cyclo(RLsKDK) (e.g., 100 nM, 500 nM, 1000 nM) and a vehicle control for 24 or 48 hours.

Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells,

gently trypsinize and then combine with the floating cells from the supernatant.

Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells

twice with cold PBS.

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-

FITC and 5 µL of PI solution.
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Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the

dark.

Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of

staining.

Viable cells: Annexin V-FITC negative and PI negative.

Early apoptotic cells: Annexin V-FITC positive and PI negative.

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Necrotic cells: Annexin V-FITC negative and PI positive.

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of

apoptosis induced by cyclo(RLsKDK).

Cell Cycle Analysis (Propidium Iodide Staining)
This protocol analyzes the effect of cyclo(RLsKDK) on cell cycle distribution using flow

cytometry.

Materials:

cyclo(RLsKDK) (BK-1361)

Cancer cell lines

6-well plates

PBS

70% Ethanol (ice-cold)

RNase A (100 µg/mL)

Propidium Iodide (PI) staining solution (50 µg/mL)
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Flow cytometer

Procedure:

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different

concentrations of cyclo(RLsKDK) (e.g., 100 nM, 500 nM, 1000 nM) and a vehicle control for

24 or 48 hours.

Cell Harvesting: Collect the cells by trypsinization, centrifuge at 300 x g for 5 minutes, and

wash with PBS.

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.

Fix the cells overnight at -20°C.

Washing and Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the

ethanol. Wash the cells with PBS. Resuspend the cell pellet in 500 µL of PI staining solution

containing RNase A.

Incubation: Incubate for 30 minutes at room temperature in the dark.

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be

proportional to the PI fluorescence intensity.

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms

and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
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Caption: ADAM8 Signaling Pathway and Inhibition by cyclo(RLsKDK).
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Caption: Experimental Workflow for In Vitro Analysis of cyclo(RLsKDK).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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